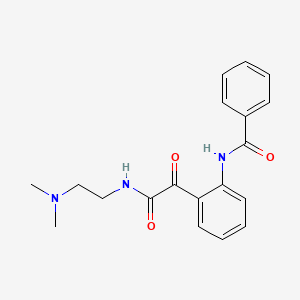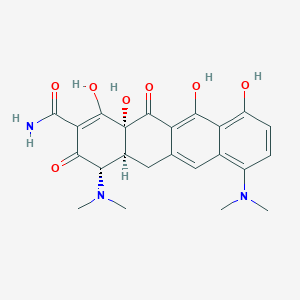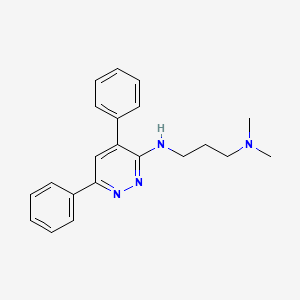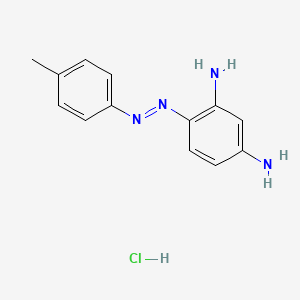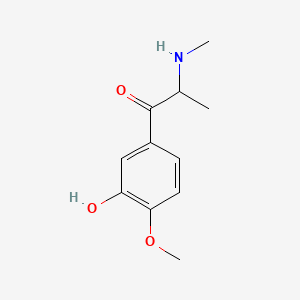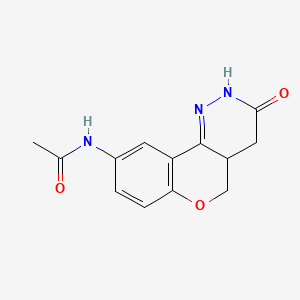
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide: is a complex organic compound with the molecular formula C13H13N3O3 and a molecular weight of 259.26 g/mol. This compound is known for its unique structure, which includes a benzopyrano-pyridazinone core, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a hydrazine derivative, followed by cyclization and acylation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.
化学反応の分析
Types of Reactions
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted acetamide derivatives.
科学的研究の応用
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
類似化合物との比較
Similar Compounds
N-(3,4,4a,5-Tetrahydro-3-oxo-2H-(1)benzopyrano(4,3-c)pyridazin-9-yl)acetamide: shares structural similarities with other benzopyrano-pyridazinone derivatives.
Pyrano[2,3-b]quinoline derivatives: These compounds have similar core structures but differ in their functional groups and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetamide group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
133414-49-0 |
|---|---|
分子式 |
C13H13N3O3 |
分子量 |
259.26 g/mol |
IUPAC名 |
N-(3-oxo-2,4,4a,5-tetrahydrochromeno[4,3-c]pyridazin-9-yl)acetamide |
InChI |
InChI=1S/C13H13N3O3/c1-7(17)14-9-2-3-11-10(5-9)13-8(6-19-11)4-12(18)15-16-13/h2-3,5,8H,4,6H2,1H3,(H,14,17)(H,15,18) |
InChIキー |
ZFAWGPAAZREJSW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC2=C(C=C1)OCC3C2=NNC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


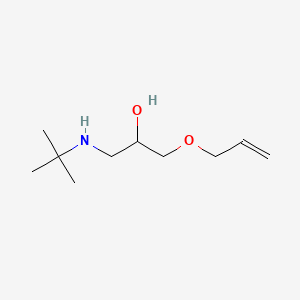
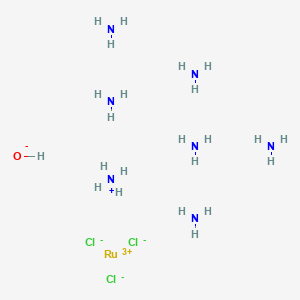
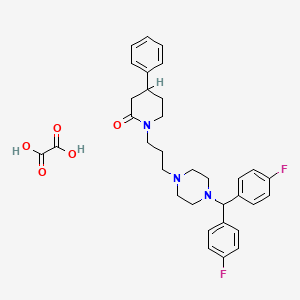
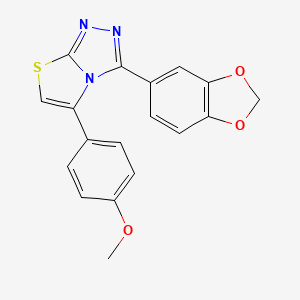


![diphenyl 4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl phosphite](/img/structure/B12748130.png)
